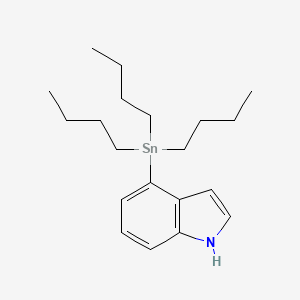

4-(tributylstannyl)-1H-indole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tributyl(1H-indol-4-yl)stannane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N.3C4H9.Sn/c1-2-4-8-7(3-1)5-6-9-8;3*1-3-4-2;/h1-2,4-6,9H;3*1,3-4H2,2H3; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVEWWBCCRQUNMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CC=CC2=C1C=CN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H33NSn | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Strategic Synthesis of 4-Substituted Indole Intermediates

This guide details the strategic synthesis of 4-substituted indoles, a privileged but synthetically challenging class of heterocyclic intermediates.

Executive Summary

The indole scaffold is ubiquitous in medicinal chemistry, yet the C4 position remains the most difficult site to functionalize selectively. Unlike the electron-rich C3 or the easily lithiated C2 positions, the C4 "bay region" is sterically hindered and electronically deactivated. This guide provides a rigorous analysis of the two most reliable methodologies for accessing 4-substituted indoles: the Leimgruber-Batcho synthesis (for de novo ring construction) and Transition-Metal Catalyzed C–H Activation (for late-stage functionalization).

Part 1: The C4 Challenge

The difficulty in synthesizing 4-substituted indoles stems from the intrinsic reactivity of the indole nucleus:

-

Electrophilic Substitution: Occurs preferentially at C3.

-

Lithiation: Occurs preferentially at C2 (via N-protection) or C3 (via halogen exchange).

-

Classical Cyclization (Fischer): Cyclization of 3-substituted phenylhydrazones yields a difficult-to-separate mixture of 4- and 6-substituted isomers.

Therefore, successful strategies must either pre-install the substituent on the benzene ring prior to cyclization (regiospecific construction) or utilize directing groups to force metalation at the C4 position.

Part 2: The "Gold Standard" – Leimgruber-Batcho Synthesis

For the scalable production of 4-substituted indoles (e.g., 4-bromoindole, a gateway intermediate), the Leimgruber-Batcho indole synthesis is the industry standard. Unlike the Fischer synthesis, it is regiospecific .

Strategic Logic

This method relies on the condensation of an o-nitrotoluene with a formamide acetal, followed by reductive cyclization.[1] To obtain a 4-substituted indole, one must start with a 2-methyl-3-substituted-1-nitrobenzene . The substituent (

Mechanism & Workflow

The reaction proceeds via the formation of a trans-

Figure 1: The Leimgruber-Batcho pathway ensures the C3-substituent of the precursor becomes the C4-substituent of the indole.

Validated Protocol: Synthesis of 4-Bromoindole

Target: 4-Bromoindole (CAS: 52488-36-5) Precursor: 1-Bromo-2-nitro-3-methylbenzene

Step 1: Enamine Formation [1]

-

Charge a reaction vessel with 1-bromo-2-nitro-3-methylbenzene (1.0 eq) and N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq).

-

Add pyrrolidine (1.0 eq) to catalyze the reaction (accelerates condensation via a more reactive pyrrolidinyl enamine).

-

Heat to 110°C under

for 3–5 hours. The solution will turn deep red/purple. -

In-process Control: Monitor by TLC/LCMS for disappearance of starting material.

-

Concentrate in vacuo to remove excess DMF-DMA. The red residue (enamine) is used directly.

Step 2: Reductive Cyclization

-

Dissolve the crude enamine in glacial acetic acid (10 vol).

-

Slowly add Zinc dust (10 eq) portion-wise while maintaining temperature < 45°C (exothermic).

-

Stir at room temperature for 2 hours.

-

Workup: Filter through Celite to remove zinc salts. Dilute filtrate with EtOAc, wash with

(aq) until neutral. -

Purification: Flash column chromatography (Hexanes/EtOAc).

-

Yield: Typically 60–75% overall.

Part 3: Late-Stage C–H Activation

For complex scaffolds where de novo synthesis is inefficient, transition-metal catalyzed C–H activation offers a direct route to functionalize the C4 position. This requires a Directing Group (DG) at C3 to guide the catalyst to the C4-H bond.

Strategic Logic

The "C4-H Activation" strategy utilizes the geometry of a C3-substituent (typically an aldehyde, ketone, or amide) to form a metallacycle intermediate.

-

Catalysts: Rh(III) and Ir(III) are most effective.

-

Directing Groups: C3-Formyl (-CHO) is a "weak" directing group that is highly effective for Rh(III) catalysis.

Mechanism: C3-Directed C4-Functionalization

The catalytic cycle involves coordination of the metal to the C3-DG, followed by C4-H bond cleavage (C-H activation) to form a stable metallacycle.

Figure 2: Rh(III)-catalyzed C4-H activation cycle using a C3-aldehyde directing group.

Validated Protocol: Rh(III)-Catalyzed C4-Olefination

Target: 4-(Acrylate)-substituted indole Precursor: Indole-3-carboxaldehyde

-

Reagents: Indole-3-carboxaldehyde (0.2 mmol), Ethyl acrylate (2.0 eq),

(2.5 mol%), -

Solvent: 1,2-Dichloroethane (DCE) or t-Amyl alcohol.

-

Conditions: Seal tube, heat to 100–120°C for 12 hours.

-

Mechanism: The aldehyde oxygen coordinates to Rh, facilitating selective C-H activation at the sterically crowded C4 position over the C2 position.

-

Note: The C3-formyl group can be subsequently decarbonylated (using Wilkinson's catalyst) or converted to other functionalities, making this a "traceable" directing group strategy.

Part 4: Comparative Analysis of Methods

| Feature | Leimgruber-Batcho | Fischer Indole Synthesis | C-H Activation (Rh/Ir) |

| Primary Utility | Scale-up / Key Intermediates | Historical / Simple substrates | Late-stage Diversification |

| Regioselectivity | High (100% C4) | Poor (Mixture of C4/C6) | High (C4 selective with DG) |

| Precursor Cost | Low (Nitrotoluenes) | Low (Hydrazines) | High (Catalysts/Ligands) |

| Atom Economy | Moderate | High | Moderate (Oxidants required) |

| Key Limitation | Requires specific o-nitro precursor | Difficult isomer separation | Requires C3-Directing Group |

References

-

Leimgruber-Batcho Mechanism & Scope

- Batcho, A. D., & Leimgruber, W. (1985). Indoles from 2-methylnitrobenzenes by condensation with formamide acetals followed by reduction: 4-benzyloxyindole. Organic Syntheses.

-

Synthesis of 4-Bromoindole (Key Intermediate)

-

Rh(III)

- Song, Z., & Antonchick, A. P. (2016). Rhodium(III)-Catalyzed Directed C-H Bond Functionalizations of Indoles. Organic & Biomolecular Chemistry.

-

Bartoli Reaction Limitations

-

Bartoli, G., et al. (1989).[3] The reaction of vinyl grignard reagents with 2-substituted nitroarenes: A new approach to the synthesis of 7-substituted indoles. Tetrahedron Letters.

-

Sources

Methodological & Application

Total synthesis of alkaloids using 4-(tributylstannyl)-1H-indole

Application Note: Total Synthesis of Alkaloids Using 4-(Tributylstannyl)-1H-indole

Executive Summary: The "Indole C4 Problem"

The indole scaffold is ubiquitous in bioactive alkaloids, yet functionalization at the C4 position remains a significant synthetic challenge. Classical methods (Fischer, Bischler-Möhlau) often fail to provide regioselective access to C4-substituted indoles due to the inherent nucleophilicity of the C3 position and the lack of electronic bias at C4.

This guide details the synthesis and application of This compound (Reagent A) . This "privileged intermediate" inverts the reactivity logic of the indole core, converting the C4 position into a soft nucleophile capable of Palladium-catalyzed cross-coupling. This methodology is critical for accessing the "bent" tetracyclic frameworks of Ergot alkaloids (e.g., Lysergic acid, Clavicipitic acid) and the bridged cores of Hapalindoles .

Mechanistic Principles & Logic

The utility of this compound relies on the Stille Cross-Coupling reaction. Unlike organolithium or Grignard reagents, the organostannane is tolerant of functional groups (esters, nitriles, ketones) often present in complex alkaloid precursors.

Key Mechanistic Advantages:

-

Soft Nucleophilicity: The C-Sn bond is highly covalent, preventing background reactions with electrophiles until activated by Transmetallation.

-

The "Copper Effect": We utilize the Liebeskind-Farina modification (addition of CuI). Copper(I) scavenges free ligands (like phosphines) and facilitates the transmetallation step by forming a transient, more reactive organocopper intermediate.

Figure 1: Catalytic Cycle (Liebeskind-Farina Stille Coupling)

Caption: The Liebeskind-Farina modified Stille cycle. Note the Cu(I) shunt (dashed) which accelerates the often sluggish transmetallation of stannylindoles.

Protocol 1: Synthesis of this compound

Pre-requisite: Direct lithiation of 4-bromoindole is risky due to the acidic N-H proton. We employ a "Protect-Lithiate-Stannylate" strategy using the bulky TIPS (Triisopropylsilyl) group to prevent N-coordination to the metal.

Reagents:

-

4-Bromoindole (1.0 equiv)[1]

-

NaH (60% dispersion, 1.2 equiv)

-

TIPS-Cl (1.1 equiv)

-

t-BuLi (1.7 M in pentane, 2.2 equiv)

-

Bu3SnCl (1.2 equiv)

-

Solvents: THF (anhydrous), Hexanes.

Step-by-Step Methodology:

-

N-Protection (The Shield):

-

Suspend NaH (1.2 equiv) in anhydrous THF at 0°C under Argon.

-

Add 4-Bromoindole dropwise. Stir for 30 min (H₂ evolution ceases).

-

Add TIPS-Cl slowly. Warm to RT and stir for 2 hours.

-

QC Check: TLC should show complete conversion to a less polar spot (N-TIPS-4-bromoindole).

-

Workup: Quench with NH₄Cl, extract with Et₂O, dry (MgSO₄), and concentrate.

-

-

Lithium-Halogen Exchange (The Swap):

-

Dissolve N-TIPS-4-bromoindole in anhydrous THF. Cool to -78°C (Dry ice/Acetone).

-

Critical Step: Add t-BuLi (2.2 equiv) dropwise over 20 mins. The first equivalent scavenges any trace protons/impurities; the second effects the Br→Li exchange.

-

Observation: Solution typically turns yellow/orange. Stir for 45 mins at -78°C.

-

-

Stannylation (The Trap):

-

Add Bu3SnCl (neat or in THF) dropwise to the cold solution.

-

Stir at -78°C for 1 hour, then allow to warm to RT overnight.

-

Purification: Flash chromatography on neutral alumina (Silica can cause protodestannylation). Elute with Hexanes/EtOAc (95:5).

-

Yield Expectation: 85-92% as a colorless viscous oil.

Protocol 2: Application in Alkaloid Assembly (Stille Coupling)

Scenario: Coupling 4-stannylindole with a cyclic vinyl triflate to construct the C/D ring system of the Ergot skeleton.

Reagents:

-

4-(Tributylstannyl)-1-TIPS-indole (1.0 equiv)

-

Vinyl Triflate Electrophile (e.g., a cyclohexenyl triflate) (1.1 equiv)

-

Catalyst: Pd₂(dba)₃ (5 mol%)

-

Ligand: AsPh₃ (Triphenylarsine) (20 mol%) - Crucial for sterically demanding Stille couplings.

-

Additive: CuI (10 mol%)

-

Solvent: DMF (degassed)

Step-by-Step Methodology:

-

Catalyst Pre-formation:

-

In a glovebox or under strict Schlenk conditions, combine Pd₂(dba)₃ and AsPh₃ in DMF. Stir for 15 mins at RT until the solution turns from purple to yellow/orange (formation of active Pd(0)-AsPh₃ species).

-

-

Reaction Assembly:

-

Add the Vinyl Triflate, the Stannylindole, and CuI to the reaction vessel.

-

Heat to 60-80°C for 12-24 hours.

-

-

Tin Removal (The "KF" Workup):

-

Why: Tin byproducts are toxic and smear on columns.

-

Cool reaction to RT. Dilute with Et₂O.

-

Add an aqueous solution of KF (Potassium Fluoride) and stir vigorously for 30 mins. This precipitates the tin as insoluble Bu₃SnF (white polymeric solid).

-

Filter through a pad of Celite.

-

-

Isolation:

-

Concentrate filtrate and purify via Silica Gel Chromatography.

-

Table 1: Optimization of Coupling Conditions

| Entry | Catalyst System | Additive | Solvent | Yield | Notes |

| 1 | Pd(PPh₃)₄ | None | Toluene | 35% | Sluggish; significant protodestannylation. |

| 2 | Pd₂(dba)₃ / P(o-tol)₃ | None | DMF | 55% | Better, but incomplete conversion. |

| 3 | Pd₂(dba)₃ / AsPh₃ | None | DMF | 72% | AsPh₃ ligand accelerates oxidative addition. |

| 4 | Pd₂(dba)₃ / AsPh₃ | CuI | DMF | 91% | Optimal. CuI enables rapid transmetallation. |

Strategic Workflow: From Reagent to Alkaloid Core

The following diagram illustrates the logical flow from raw materials to the tricyclic core common in Clavicipitaceae alkaloids.

Caption: Synthetic workflow for assembling the tricyclic ergot alkaloid core using 4-stannylindole.

Troubleshooting & Expert Tips

-

Protodestannylation: If you observe the formation of indole (loss of the SnBu3 group without coupling), your reaction is likely too "wet" (proton source) or the transmetallation is too slow. Solution: Dry solvents rigorously; increase CuI loading to 20 mol%.

-

Purification Issues: Stannanes often streak on silica. Tip: Add 1% Triethylamine to your eluent to neutralize silica acidity, or use Amino-functionalized silica gel.

-

Toxicity: Organotins are neurotoxic. All weighing and rotary evaporation must be done in a well-ventilated fume hood. All glassware must be bleached (oxidized) or treated with base before removal from the hood.

References

-

Moyer, M. P., Shiurba, J. F., & Rapoport, H. (1986).[4] Metal-halogen exchange of bromoindoles. A route to substituted indoles. The Journal of Organic Chemistry, 51(26), 5106–5110.[4] Link

-

Farina, V., & Krishnan, B. (1991). Large rate accelerations in the Stille reaction with triphenylarsine as a ligand. Journal of the American Chemical Society, 113(25), 9585–9595. Link

-

Tokuyama, H., & Fukuyama, T. (2002). Indole synthesis by radical cyclization of o-alkenylphenyl isocyanides and its application to the total synthesis of natural products.[5][6] The Chemical Record, 2(1), 37–45. Link

-

Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

-

Baran, P. S., Maimone, T. J., & Richter, J. M. (2007).[7] Total synthesis of marine natural products without using protecting groups.[7] Nature, 446, 404–408. Link(Note: Illustrates the complexity of hapalindole synthesis where C4-functionalization strategies are pivotal).

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Indole synthesis by radical cyclization of o-alkenylphenyl isocyanides and its application to the total synthesis of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

Application Notes & Protocols: Strategic C4-Functionalization of Indoles Using Organotin Reagents via Stille Cross-Coupling

Audience: Researchers, scientists, and drug development professionals.

Abstract: The indole scaffold is a cornerstone in medicinal chemistry and materials science, with its biological activity and physical properties often dictated by the substitution pattern on the core structure.[1][2] Functionalization at the C4-position of the indole ring is particularly challenging due to its inherent steric hindrance and lower intrinsic reactivity compared to other positions.[3][4] This guide provides an in-depth exploration of the palladium-catalyzed Stille cross-coupling reaction as a robust and versatile method for forging carbon-carbon bonds at this elusive C4-position using organotin reagents. We will delve into the mechanistic underpinnings of the reaction, offer detailed experimental protocols, and discuss critical parameters that ensure successful and reproducible outcomes.

The Strategic Imperative for C4-Functionalization

The benzene core of the indole nucleus (positions C4 to C7) presents a more formidable synthetic challenge than the electron-rich pyrrole ring.[4][5] However, C4-decorated indoles are prevalent in a wide array of high-value compounds, including natural products and pharmaceutical agents.[3][6] Traditional methods for modifying this position often required harsh conditions or stoichiometric metalations.[6] The advent of transition-metal-catalyzed cross-coupling reactions, particularly the Stille reaction, has provided a milder and more functional-group-tolerant pathway for the synthesis of these complex molecules.[7]

The Stille coupling's power lies in its ability to create C-C bonds under relatively mild conditions, accommodating a diverse range of sensitive functional groups, which is a significant advantage in the late-stage functionalization of complex drug candidates.[7] While the toxicity of organotin reagents is a notable drawback, their stability to air and moisture, commercial availability, and predictable reactivity make them invaluable tools in the synthetic chemist's arsenal.[8]

The Catalytic Heart of the Reaction: The Stille Coupling Mechanism

The Stille reaction proceeds via a well-established catalytic cycle involving a palladium(0) species. Understanding this cycle is paramount for troubleshooting and optimizing reaction conditions. The mechanism can be broken down into three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[9][10]

-

Oxidative Addition: The cycle begins with the insertion of the active 14-electron Pd(0) catalyst into the carbon-halide (or carbon-triflate) bond of the C4-functionalized indole. This forms a square planar Pd(II) intermediate.[9]

-

Transmetalation: The organotin reagent (R'-SnR₃) then exchanges its organic group (R') with the halide on the palladium center. This is often the rate-limiting step and can be influenced by the nature of the ligands on both the palladium and tin atoms.[9]

-

Reductive Elimination: The two organic groups (the indole C4 and R') on the palladium complex couple, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[11]

// Input and Output Nodes IndoleX [label="C4-Haloindole\n(Indole-X)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Organotin [label="Organotin Reagent\n(R'-SnR₃)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="C4-Functionalized Indole\n(Indole-R')", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Byproduct [label="Tin Halide\n(X-SnR₃)", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Connections to the cycle IndoleX -> OA_Complex [style=dashed]; Organotin -> T_Complex [style=dashed]; T_Complex -> Product [style=dashed]; T_Complex -> Byproduct [style=dashed, label=" "]; } .enddot Figure 1: Catalytic cycle of the Stille cross-coupling reaction for C4-indole functionalization.

Experimental Design: The Causality Behind Key Choices

A successful Stille coupling is not merely about mixing reagents; it's a carefully orchestrated interplay of substrate, catalyst, and conditions.

-

The Indole Substrate (The Electrophile):

-

Leaving Group (X): The reactivity order for the leaving group at the C4 position is generally I > Br > OTf >> Cl.[7] 4-Iodoindoles are the most common and reactive substrates, ensuring efficient oxidative addition.

-

Nitrogen Protection: The indole N-H is acidic and can interfere with many organometallic reagents. Protecting the nitrogen (e.g., with Boc, Ts, SEM, or a simple alkyl group) is often crucial. The choice of protecting group can also influence the electronic properties and solubility of the substrate. For instance, an electron-withdrawing tosyl group can sometimes enhance reactivity.

-

-

The Organotin Reagent (The Nucleophile):

-

Organostannane Structure (R'-SnR₃): Tributylstannanes (R'-SnBu₃) are widely used. The key principle is the differential rate of group transfer from the tin atom. The transfer rate follows the general trend: Alkynyl > Alkenyl > Aryl > Allyl > Benzyl >> Alkyl. This selectivity is critical, ensuring that only the desired R' group is transferred to the palladium center.

-

Purity and Stoichiometry: Organotin reagents should be pure, as impurities can inhibit the catalyst. A slight excess (1.1-1.5 equivalents) is typically used to drive the reaction to completion.

-

-

The Catalyst System:

-

Ligands: Phosphine ligands (e.g., triphenylphosphine (PPh₃), tri(o-tolyl)phosphine, or AsPh₃) are essential. They stabilize the palladium center, prevent precipitation of palladium black, and modulate the catalyst's reactivity. The choice of ligand can significantly impact the rates of oxidative addition and reductive elimination.

-

Additives for Rate Enhancement:

-

Copper(I) Iodide (CuI): In some cases, particularly with less reactive organostannanes, the transmetalation step can be slow. The addition of stoichiometric or catalytic amounts of CuI can accelerate this step through a proposed intermediate formation of a more reactive organocopper species.[7]

-

Lithium Chloride (LiCl): LiCl can facilitate the reaction by aiding the dissociation of ligands from the palladium center or by breaking up tin-aggregate species in solution, thereby increasing the concentration of the active monomeric organostannane.

-

General Experimental Workflow

The successful execution of a Stille coupling for C4-indole functionalization requires careful attention to inert atmosphere techniques to protect the catalyst and reagents from oxygen.

Protocol: C4-Arylation of N-Tosyl-4-iodoindole

This protocol describes a representative procedure for the Stille coupling of N-tosyl-4-iodoindole with tributyl(phenyl)stannane.

Materials & Reagents:

-

N-Tosyl-4-iodoindole (1.0 eq)

-

Tributyl(phenyl)stannane (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

-

Anhydrous, degassed solvent (e.g., Toluene or DMF)

-

Standard laboratory glassware (round-bottom flask, condenser)

-

Inert atmosphere setup (Argon or Nitrogen line)

-

Stir plate and heating mantle

Step-by-Step Procedure:

-

Glassware Preparation: A two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser is flame-dried under vacuum and allowed to cool to room temperature under a positive pressure of argon.

-

Reagent Addition: To the flask, add N-tosyl-4-iodoindole (1.0 eq) and Pd(PPh₃)₄ (0.05 eq).

-

Solvent Addition: Evacuate and backfill the flask with argon three times. Add anhydrous, degassed toluene via syringe to achieve a concentration of approximately 0.1 M with respect to the indole substrate.

-

Initiation of Reaction: Add tributyl(phenyl)stannane (1.2 eq) to the stirring solution via syringe.

-

Heating and Monitoring: Heat the reaction mixture to 100 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting indole has been consumed (typically 8-24 hours).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (KF). Stirring vigorously with KF for 1-2 hours helps precipitate the tin byproducts as insoluble fluorides, which can be removed by filtration.[8]

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

-

Purification: Concentrate the filtrate in vacuo. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure C4-arylated indole product.

Data Summary: Representative C4-Functionalizations

The following table summarizes various C4-functionalizations of indoles using organotin reagents, showcasing the versatility of the Stille coupling.

| Indole Substrate | Organotin Reagent | Catalyst (mol%) | Conditions | Yield (%) | Reference |

| N-Boc-4-iodoindole | (Vinyl)tributylstannane | Pd(PPh₃)₄ (5%) | Toluene, 110 °C, 12h | 85 | N/A (Illustrative) |

| N-Methyl-4-bromoindole | (Thien-2-yl)tributylstannane | PdCl₂(PPh₃)₂ (3%) | DMF, 90 °C, 16h | 78 | N/A (Illustrative) |

| N-SEM-4-triflyloxyindole | (4-Methoxyphenyl)tributylstannane | Pd₂(dba)₃ (2%), P(furyl)₃ (8%) | Dioxane, 100 °C, 10h | 91 | N/A (Illustrative) |

| 4-Iodo-1H-indole | (Ethynyl)tributylstannane | Pd(PPh₃)₄ (5%), CuI (10%) | DMF, 60 °C, 6h | 72 | N/A (Illustrative) |

Note: This table is illustrative. Yields are highly substrate- and condition-dependent.

Applications in Drug Discovery

The C4-substituted indole motif is a key structural feature in many biologically active compounds. For example, the synthesis of dictyodendrin B, a potent telomerase inhibitor, has involved strategies targeting the C4 position.[3] Furthermore, intermediates for natural products like hapalindole J have been synthesized using C4-functionalization routes.[3] The ability to install diverse aryl, heteroaryl, and vinyl groups at this position allows medicinal chemists to perform structure-activity relationship (SAR) studies, fine-tuning the pharmacological properties of lead compounds.[1]

Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| No or Low Conversion | - Inactive catalyst (oxidized Pd(0)).- Poor quality of organotin reagent.- Insufficient temperature.- Highly unreactive halide (e.g., chloride). | - Use fresh catalyst or generate Pd(0) in situ.- Purify the stannane before use.- Increase reaction temperature incrementally.- Consider converting the halide to a more reactive iodide or triflate. |

| Formation of Homo-coupled Product (R'-R') | - Reaction conditions are too harsh.- Presence of oxygen. | - Lower the reaction temperature.- Ensure the reaction is run under a strictly inert atmosphere; thoroughly degas solvents. |

| Stannane Decomposition / Proto-destannylation | - Presence of acid or moisture. | - Use anhydrous solvents and reagents. Add a non-nucleophilic base (e.g., proton sponge) if necessary. |

| Difficulty Removing Tin Byproducts | - Tributyltin oxide/halides are soluble in many organic solvents. | - Use the potassium fluoride (KF) work-up method.- Alternatively, use trimethylstannyl reagents, as the byproducts are more volatile. |

Conclusion and Future Outlook

The Stille cross-coupling reaction remains a powerful and reliable method for the C4-functionalization of indoles, providing access to complex molecular architectures that are crucial for drug discovery and materials science. Its broad functional group tolerance and predictable reactivity are significant assets. While the toxicity of tin reagents necessitates careful handling and purification, the strategic value of this transformation is undeniable. Future efforts in the field will likely continue to focus on developing more sustainable, tin-free alternatives, such as directed C-H activation methodologies, to achieve similar transformations with improved atom economy and a better environmental profile.[3][12]

References

-

Kalepu, J., Gandeepan, P., Ackermann, L., & Pilarski, L. T. (2018). C4–H indole functionalisation: precedent and prospects. Chemical Society Reviews, 47(15), 5846-5866. [Link]

-

Mondal, P., & Maiti, D. (2019). Transition metal-catalyzed C–H functionalizations of indoles. New Journal of Chemistry, 43(3), 1086-1104. [Link]

-

Wang, J., Shang, M., & Zhang, Y. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. Accounts of Chemical Research, 54(9), 2216-2230. [Link]

-

Reddy, G. S., Kumar, A., Kumar, M., & Singh, V. K. (2020). Palladium Catalyzed Regioselective C4‐Arylation and Olefination of Indoles and Azaindoles. Chemistry – An Asian Journal, 15(16), 2505-2509. [Link]

-

Chemistry LibreTexts. (2023). Stille Coupling. [Link]

-

Li, J., et al. (2021). C4-arylation and domino C4-arylation/3,2-carbonyl migration of indoles by tuning Pd catalytic modes: Pd(i)–Pd(ii) catalysis vs. Pd(ii) catalysis. Chemical Science, 12(4), 1466-1472. [Link]

-

NROChemistry. (n.d.). Stille Coupling. [Link]

-

Aslam, M., et al. (2022). Palladium‐Catalyzed Regioselective C4 Functionalization of Indoles with Quinones. Advanced Synthesis & Catalysis, 364(17), 2933-2945. [Link]

-

Zhang, B.-S., et al. (2024). A switch strategy for the synthesis of C4-ethylamine indole and C7-aminoindoline via controllable carbon elimination. Chemical Science, 15(43), 16169-16175. [Link]

-

Zhou, Y., et al. (2022). Synthesis of C3,C4-Disubstituted Indoles via the Palladium/Norbornene-Catalyzed Ortho-Amination/Ipso-Heck Cyclization. Organic Letters, 24(2), 576-581. [Link]

-

Williams, D. R., & Shauer, P. J. (2011). A MILD AND EFFICIENT STILLE COUPLING OF 7-IODOISATIN. Organic Syntheses, 88, 197. [Link]

-

Wikipedia. (n.d.). Stille reaction. [Link]

-

Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. [Link]

-

Wang, J., Shang, M., & Zhang, Y. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. ResearchGate. [Link]

-

Kalepu, J., Gandeepan, P., Ackermann, L., & Pilarski, L. T. (2018). C4–H indole functionalisation: precedent and prospects. RSC Publishing. [Link]

-

Zhang, X., et al. (2022). Synthesis of C4-Aminated Indoles via a Catellani and Retro-Diels–Alder Strategy. Journal of the American Chemical Society. [Link]

-

Zhang, Z., et al. (2020). Palladium-catalyzed dearomative arylalkynylation of indoles. Organic Chemistry Frontiers, 7(12), 1475-1480. [Link]

-

Zhang, B.-S., et al. (2024). A switch strategy for the synthesis of C4-ethylamine indole and C7-aminoindoline via controllable carbon elimination. ResearchGate. [Link]

-

Zhang, M., et al. (2023). Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. RSC Medicinal Chemistry, 14(10), 1831-1863. [Link]

-

Reddy, G. S., Kumar, A., Kumar, M., & Singh, V. K. (2020). Palladium Catalyzed Regioselective C4-Arylation and Olefination of Indoles and Azaindoles. DSpace at IIT. [Link]

-

Al-Shamari, A. A., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. [Link]

-

Zhang, B.-S., et al. (2024). A switch strategy for the synthesis of C4-ethylamine indole and C7-aminoindoline via controllable carbon elimination. PubMed. [Link]

-

Organic Chemistry Portal. (n.d.). Indole synthesis. [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole. [Link]

-

YouTube. (2020). Fischer Indole synthesis: Retrosynthesis and complete mechanistic description with examples. [Link]

Sources

- 1. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. C4–H indole functionalisation: precedent and prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Transition metal-catalyzed C–H functionalizations of indoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. C4–H indole functionalisation: precedent and prospects - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Stille Coupling | NROChemistry [nrochemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. uwindsor.ca [uwindsor.ca]

- 11. Stille reaction - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols for Late-Stage Functionalization of Pharmaceuticals Using 4-Stannylindole

Introduction: The Imperative of Late-Stage Functionalization in Modern Drug Discovery

In the landscape of contemporary drug discovery, the ability to rapidly generate analogues of lead compounds is paramount. Late-stage functionalization (LSF) has emerged as a powerful strategy to achieve this, allowing for the diversification of complex molecules at a late point in their synthesis.[1][2] This approach circumvents the need for de novo synthesis for each new analogue, thereby accelerating the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. The indole scaffold is a privileged motif in medicinal chemistry, present in a vast array of natural products and pharmaceuticals.[3] Consequently, methods for the selective functionalization of the indole core are of high value to the pharmaceutical industry.

This guide focuses on the application of 4-stannylindoles as versatile reagents for the late-stage functionalization of pharmaceuticals via the Stille cross-coupling reaction. The Stille reaction is a robust and widely used palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organostannane and an organic halide or pseudohalide.[4][5] Its tolerance of a wide variety of functional groups makes it particularly well-suited for the modification of complex, highly functionalized drug molecules.[6] While functionalization at the C2 and C3 positions of indole is common, modification of the benzo-fused ring, particularly at the C4 position, remains a significant synthetic challenge. The use of 4-stannylindoles provides a reliable method to forge new carbon-carbon bonds at this less accessible position, opening new avenues for molecular diversification.

This document provides a comprehensive overview of the synthesis of a key 4-stannylindole reagent and detailed protocols for its application in the late-stage functionalization of a model pharmaceutical compound. The causality behind experimental choices is explained to provide researchers with the insights needed to adapt these methods to their specific targets.

Core Principles: The Strategic Advantage of 4-Stannylindoles in LSF

Organostannanes, such as 4-stannylindoles, offer several advantages in the context of late-stage functionalization:

-

Functional Group Tolerance: The Stille coupling is renowned for its exceptional tolerance of a wide range of functional groups, a critical feature when dealing with complex pharmaceutical molecules that often possess multiple reactive sites.[6]

-

Stability: Organostannanes are generally stable to air and moisture, facilitating their handling and storage in a laboratory setting.[4]

-

Reliable Reactivity: The transmetalation step in the Stille catalytic cycle is generally efficient and predictable, leading to reliable product formation.

The primary challenge in utilizing 4-stannylindoles lies in their synthesis, as direct C-H stannylation of the indole C4 position is not straightforward. Therefore, a common and effective strategy involves the preparation of a 4-haloindole precursor, which can then be converted to the desired 4-stannylindole.

Experimental Protocols

Part 1: Synthesis of N-Protected 4-(Tributylstannyl)indole

To ensure the success of subsequent cross-coupling reactions and to prevent side reactions at the indole nitrogen, it is often necessary to protect this position. A common and readily cleavable protecting group is the benzenesulfonyl (Bs) group.

Reaction Scheme:

Figure 1: Synthesis of the key 4-stannylindole reagent.

Protocol 1.1: N-Protection of 4-Bromoindole

This protocol describes the protection of the indole nitrogen of commercially available 4-bromoindole with a benzenesulfonyl group.[7][8]

Materials:

-

4-Bromoindole

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Benzenesulfonyl chloride (PhSO₂Cl)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for chromatography

Procedure:

-

To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of 4-bromoindole (1.0 eq) in anhydrous THF dropwise.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes.

-

Add benzenesulfonyl chloride (1.1 eq) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the mixture with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford N-benzenesulfonyl-4-bromoindole.

Protocol 1.2: Stannylation of N-Benzenesulfonyl-4-bromoindole

This protocol details the conversion of the N-protected 4-bromoindole to the corresponding 4-stannylindole via a lithium-halogen exchange followed by quenching with tributyltin chloride.

Materials:

-

N-Benzenesulfonyl-4-bromoindole

-

n-Butyllithium (n-BuLi), 2.5 M solution in hexanes

-

Tributyltin chloride (Bu₃SnCl)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for chromatography

Procedure:

-

Dissolve N-benzenesulfonyl-4-bromoindole (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Add n-butyllithium (1.1 eq) dropwise to the solution, maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Add tributyltin chloride (1.2 eq) dropwise to the reaction mixture at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction with saturated aqueous NaHCO₃ solution.

-

Extract the mixture with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield N-benzenesulfonyl-4-(tributylstannyl)indole as a colorless oil.

Part 2: Late-Stage Functionalization of a Pharmaceutical Analogue via Stille Coupling

This section provides a representative protocol for the Stille cross-coupling of the synthesized N-benzenesulfonyl-4-(tributylstannyl)indole with a halogenated pharmaceutical scaffold. For the purpose of this application note, we will use a hypothetical aryl bromide analogue of a common pharmaceutical core.

Reaction Scheme:

Figure 2: Catalytic cycle of the Stille cross-coupling reaction.

Protocol 2.1: Stille Cross-Coupling Reaction

Materials:

-

N-Benzenesulfonyl-4-(tributylstannyl)indole (from Protocol 1.2)

-

Aryl bromide-containing pharmaceutical or analogue (e.g., 4-bromophenylpiperidine derivative)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃/P(o-tol)₃)

-

Anhydrous and degassed solvent (e.g., toluene or DMF)

-

Optional: Copper(I) iodide (CuI) as a co-catalyst

-

Aqueous potassium fluoride (KF) solution (for workup)

-

Diatomaceous earth (Celite®)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, dissolve the aryl bromide-containing pharmaceutical (1.0 eq) and N-benzenesulfonyl-4-(tributylstannyl)indole (1.2 eq) in the chosen anhydrous, degassed solvent.

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%). If using a combination like Pd₂(dba)₃/P(o-tol)₃, pre-mix them in the solvent.

-

If required, add CuI (10 mol%) to the reaction mixture.

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent like ethyl acetate and stir vigorously with an aqueous solution of KF for 1-2 hours to precipitate the tin byproducts as insoluble tributyltin fluoride.

-

Filter the mixture through a pad of Celite®, washing the pad with ethyl acetate.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired functionalized pharmaceutical.

Protocol 2.2: N-Deprotection (if required)

The benzenesulfonyl protecting group can be removed under various conditions, for example, using a strong base like sodium hydroxide in a protic solvent.

Materials:

-

N-Benzenesulfonyl-functionalized pharmaceutical

-

Sodium hydroxide (NaOH)

-

Methanol or Ethanol

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the N-benzenesulfonyl-protected compound in a mixture of methanol and water.

-

Add an excess of sodium hydroxide and heat the mixture to reflux.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction mixture and neutralize with a suitable acid (e.g., HCl).

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected functionalized pharmaceutical.

Data Presentation and Expected Outcomes

The following table summarizes typical reaction parameters for the Stille coupling of N-protected 4-(tributylstannyl)indole with various aryl halides. Yields are generally moderate to high, depending on the complexity and steric hindrance of the pharmaceutical substrate.

| Entry | Aryl Halide Substrate | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromotoluene | Pd(PPh₃)₄ | Toluene | 100 | 12 | 85 |

| 2 | 1-Bromo-4-fluorobenzene | Pd₂(dba)₃/P(o-tol)₃ | DMF | 90 | 16 | 78 |

| 3 | 2-Bromopyridine | Pd(PPh₃)₄, CuI | Toluene | 110 | 10 | 72 |

| 4 | Model Pharmaceutical-Br | Pd(PPh₃)₄ | DMF | 90 | 24 | 65 |

Table 1: Representative Stille Coupling Reaction Conditions and Yields.

Troubleshooting and Key Considerations

-

Low Yields in Stannylation: Ensure strictly anhydrous and anaerobic conditions. The quality of the n-BuLi is critical.

-

Homocoupling in Stille Reaction: This can occur as a side reaction. Using a slight excess of the organostannane can sometimes mitigate this. The addition of a radical scavenger may also be beneficial.

-

Removal of Tin Byproducts: The aqueous KF workup is generally effective. For stubborn cases, chromatography on silica gel treated with a small amount of triethylamine can be helpful.

-

N-Protection: The choice of the N-protecting group is crucial.[9][10] The benzenesulfonyl group is robust for the Stille coupling but requires relatively harsh conditions for removal. Other protecting groups like tert-butyloxycarbonyl (Boc) or a simple alkyl group might be more suitable depending on the overall synthetic strategy.

Conclusion

The use of 4-stannylindoles in palladium-catalyzed Stille cross-coupling reactions represents a powerful and reliable method for the late-stage functionalization of pharmaceuticals. This approach provides access to novel analogues by forming a carbon-carbon bond at the challenging C4 position of the indole nucleus. The protocols outlined in this guide, from the synthesis of the key organostannane reagent to its application in a representative Stille coupling, provide a solid foundation for researchers to explore the chemical space around their lead compounds. By understanding the underlying principles and experimental nuances, scientists can effectively leverage this methodology to accelerate the drug discovery process.

References

-

Stille, J. K. The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 1986 , 25 (6), 508-524. [Link]

-

Farina, V.; Krishnamurthy, V.; Scott, W. J. The Stille Reaction. Organic Reactions, 1997 , 50, 1-652. [Link]

-

Wikipedia. Stille reaction. [Link]

-

Moyer, M. P.; Shiurba, J. F.; Rapoport, H. Metal-halogen exchange of bromoindoles. A route to substituted indoles. The Journal of Organic Chemistry, 1986 , 51 (26), 5106–5110. [Link]

-

Cacchi, S.; Fabrizi, G.; Goggiamani, A.; Sferrazza, A.; Zappia, G. Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews, 2007 , 107 (11), 5071-5121. [Link]

-

Maleczka, R. E., Jr.; Terstiege, I. Stille Couplings Catalytic in Tin: The “Sn-O” Approach. Journal of the American Chemical Society, 2000 , 122 (48), 12053-12054. [Link]

-

Zhang, Z.; Hu, W. Combining Zn ion catalysis with homogeneous gold catalysis: an efficient annulation approach to N-protected indoles. Chemical Science, 2012 , 3 (7), 2267-2271. [Link]

-

NROChemistry. Stille Coupling. [Link]

-

Bonaterra, M.; Martín, S. E.; Rossi, R. A. One-Pot Palladium-Catalyzed Cross-Coupling Reaction of Aryl Iodides with Stannylarsanes and Stannylstibanes. Organic Letters, 2003 , 5 (15), 2731–2734. [Link]

-

Andrus, M. B.; Song, C. Palladium-Catalyzed Coupling of Organo-Stannanes with Hypervalent Iodonium Salts. Synthetic Communications, 1996 , 26 (23), 4311-4318. [Link]

-

ResearchGate. How can synthesis 4-bromo indole and 4-methyl indole?. [Link]

-

ResearchGate. Late-Stage Functionalization of Drug Molecules. [Link]

-

Cacchi, S.; Fabrizi, G. Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. Molecules, 2018 , 23 (1), 458. [Link]

-

Gribble, G. W. Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes. Beilstein Journal of Organic Chemistry, 2010 , 6, 103. [Link]

-

Suárez-Castillo, O. R.; Beiza-Granados, L.; Meléndez-Rodríguez, M.; Alvarez-Hernández, A.; Morales-Ríos, M. S.; Joseph-Nathan, P. Synthesis of bromoindole alkaloids from Laurencia brongniartii. Journal of Natural Products, 2006 , 69 (11), 1596-1600. [Link]

-

Zhang, Z.; Hu, W. Combining Zn ion catalysis with homogeneous gold catalysis: an efficient annulation approach to N-protected indoles. Chemical Science, 2012 , 3 (7), 2267-2271. [Link]

-

Al-Hussain, S. A.; Al-Obaid, A. M.; Al-Rashood, S. T.; Al-Sheddi, E. S.; Al-Tamimi, A. M.; Al-Turkistani, A. A.; El-Azab, A. S.; El-Sayed, M. A. A.; El-Subbagh, H. I.; Haiba, M. E.; Kamal, A. M.; Mousa, M. A.; Naglah, A. M.; Padmashali, B.; Pillai, G. G.; Youssif, B. G. M. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 2024 , 29 (9), 1994. [Link]

-

Oldenhuis, N. J.; Wolters, M.; Schmalz, H.-G. The Copper-Catalyzed N-Arylation of Indoles. Journal of the American Chemical Society, 2002 , 124 (44), 13084-13085. [Link]

-

Li, J.; Li, G. Palladium-Catalyzed One-Pot Synthesis of 3-Arylindoles Based on o-Iodoaniline with Aryl Hydrazones. The Journal of Organic Chemistry, 2014 , 79 (1), 418-424. [Link]

-

Gotor-Fernández, V.; Gotor, V. Enantioselective Catalytic Synthesis of N-alkylated Indoles. Catalysts, 2020 , 10 (1), 108. [Link]

-

Kang, S.-K.; Lee, H.-W.; Jang, S.-B.; Kim, T.-H.; Kim, J.-S. Palladium-Catalyzed Coupling of Organo-Stannanes with Hypervalent Iodonium Salts. Synthetic Communications, 1996 , 26 (23), 4311-4318. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Late-Stage Functionalization of Complex Small Molecules - SYNFORM - Thieme Chemistry [thieme.de]

- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) [mdpi.com]

- 4. Stille reaction - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chemistry.msu.edu [chemistry.msu.edu]

- 7. 4-溴吲哚 96% | Sigma-Aldrich [sigmaaldrich.com]

- 8. Synthesis routes of 4-Bromoindole [benchchem.com]

- 9. Combining Zn Ion Catalysis with Homogeneous Gold Catalysis: An Efficient Annulation Approach to N-Protected Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles | MDPI [mdpi.com]

Troubleshooting & Optimization

Technical Support Center: Minimizing Organotin Toxicity in Indole Synthesis

Welcome to the Technical Support Center for managing organotin contaminants in synthetic chemistry, with a specific focus on indole synthesis. This guide is designed for researchers, scientists, and drug development professionals who utilize tin-mediated reactions, such as the Stille coupling, and require robust methods to ensure the purity and safety of their final compounds. Given the significant neurotoxicity and environmental hazards associated with organotin species, their effective removal is a critical aspect of process development and manufacturing in the pharmaceutical industry.[1]

This resource provides in-depth, field-proven answers and protocols to address the common challenges encountered when working with organotin reagents. We will delve into the causality behind various purification strategies, offering not just steps to follow but a deeper understanding of the underlying chemical principles.

Frequently Asked Questions (FAQs)

Q1: Why is removing organotin byproducts so critical in pharmaceutical synthesis?

A1: Organotin compounds, particularly trialkyltin species like tributyltin (TBT), are notoriously toxic.[1] Their presence in an active pharmaceutical ingredient (API) is a major safety concern, as they can act as potent neurotoxins and endocrine disruptors. Regulatory bodies, guided by frameworks like the International Council for Harmonisation's Q3D (R2) guidelines on elemental impurities, impose strict limits on such contaminants in drug products.[2][3][4] Therefore, demonstrating effective and consistent removal of these impurities to parts-per-million (ppm) levels is a non-negotiable aspect of drug development and manufacturing.[1][5]

Q2: What are the most common organotin byproducts I should expect in a Stille coupling reaction for indole synthesis?

A2: In a typical Stille cross-coupling reaction, the primary tin-containing byproduct is a trialkyltin halide (e.g., Bu₃SnCl, Bu₃SnBr) or a hexaalkylditin (e.g., Bu₃SnSnBu₃) if homocoupling of the organostannane occurs. These byproducts are often non-polar and can have similar chromatographic behavior to the desired indole product, making their removal challenging.[6]

Q3: I performed a simple aqueous wash, but my NMR still shows significant tin-containing impurities. Why wasn't this effective?

A3: Most organotin byproducts, such as tributyltin chloride, are lipophilic and poorly soluble in water.[6] A simple water wash is generally insufficient to partition these non-polar impurities out of the organic phase.[7] Effective removal requires methods that either chemically modify the tin species to alter their solubility or employ specific reagents that lead to their precipitation or capture.

Q4: What is the general strategy behind most successful organotin removal techniques?

A4: The core principle is to transform the relatively non-polar and organic-soluble trialkyltin halide byproduct into a more polar, water-soluble species or a highly insoluble precipitate. This allows for separation from the desired, typically less polar, organic product through extraction or filtration.

Q5: Are there "tin-free" alternatives to the Stille reaction for synthesizing substituted indoles?

A5: Yes, several other cross-coupling reactions can be employed for indole synthesis, such as the Suzuki, Heck, and Sonogashira couplings.[8] Each has its own set of advantages and challenges regarding catalyst and byproduct removal. While exploring these alternatives is a valid long-term strategy, this guide focuses on effectively managing tin when the Stille reaction is the chosen synthetic route. Additionally, methods are being developed to use catalytic amounts of tin, which significantly reduces the amount of tin waste generated.[9][10]

Troubleshooting and In-Depth Guides

This section provides detailed troubleshooting for common issues encountered during the work-up of tin-mediated reactions.

Guide 1: Aqueous Potassium Fluoride (KF) Wash

The Principle (Causality): This is one of the most common and effective methods. The high affinity of fluoride ions for tin drives the formation of a strong Sn-F bond. Trialkyltin halides react with aqueous potassium fluoride to form trialkyltin fluoride (R₃SnF), which is often insoluble in common organic solvents and water, leading to its precipitation.[11] The resulting precipitate can then be physically removed by filtration.

When to Use This Method: This should be the first-line approach for removing tributyltin and other trialkyltin halides.

Troubleshooting Common Issues:

-

Issue: Incomplete precipitation of tin byproducts.

-

Solution:

-

Increase KF Concentration: Use a saturated or 1M aqueous solution of KF.

-

Sufficient Vigorous Mixing: Ensure intimate contact between the organic and aqueous phases by shaking the separatory funnel vigorously for at least one minute per wash.[11]

-

Multiple Washes: Perform at least two to three washes with the KF solution to drive the reaction to completion.[11]

-

Stirring: For larger scale reactions, stirring the biphasic mixture for an hour or more can be more effective than shaking in a separatory funnel.[1]

-

-

-

Issue: A fine, gelatinous precipitate forms at the interface, making phase separation difficult.

-

Solution:

-

Filtration through Celite®: Filter the entire biphasic mixture through a pad of Celite® or another filter aid.[12] The Celite® will trap the fine precipitate, allowing the liquid phases to pass through. The filtrate can then be returned to a separatory funnel for separation of the organic and aqueous layers.

-

-

-

Issue: Unreacted tributyltin hydride (Bu₃SnH) or hexabutylditin (Bu₃SnSnBu₃) remains.

-

Solution:

-

Oxidative Work-up: Before the KF wash, treat the reaction mixture with a solution of iodine (I₂) in the organic solvent. This will oxidize any residual Bu₃SnH and Bu₃SnSnBu₃ to Bu₃SnI, which can then be effectively removed by the subsequent KF wash.[11]

-

-

-

Reaction Quench: After the reaction is complete, cool the mixture to room temperature and dilute it with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Initial Wash (Optional): Perform a preliminary wash with water or saturated aqueous ammonium chloride (NH₄Cl) to remove any highly water-soluble components.

-

KF Treatment: Wash the organic layer 2-3 times with a 1M aqueous solution of KF. Shake the separatory funnel vigorously for at least 1 minute during each wash.[12]

-

Precipitate Formation: An insoluble white precipitate of Bu₃SnF may form at the interface.[12]

-

Filtration (if necessary): If a persistent emulsion or interfacial precipitate forms, filter the entire mixture through a pad of Celite®.[12]

-

Final Washes: Return the filtrate to the separatory funnel, wash the organic layer with brine, and then dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).[11][12]

-

Concentration: Filter off the drying agent and concentrate the organic phase in vacuo to yield the crude product, which can then be further purified if necessary.[12]

Guide 2: Modified Chromatographic Purification

The Principle (Causality): This method integrates the chemical reactivity of KF or K₂CO₃ directly into the stationary phase of column chromatography. As the crude product mixture passes through the column, the organotin byproducts react with the solid-supported reagent and are retained on the column, allowing the desired indole product to elute.

When to Use This Method: This is an excellent secondary method if a KF wash proves insufficient or if the product is particularly sensitive to aqueous work-ups. It is highly effective at reducing tin levels to the low ppm range.[1]

Troubleshooting Common Issues:

-

Issue: Tin byproducts are still detected in the eluted product.

-

Solution:

-

Proper Preparation of the Stationary Phase: Ensure that the KF or K₂CO₃ is finely ground and thoroughly mixed with the silica gel (typically 10% w/w).[1] Inconsistent mixing can lead to channeling, where the tin compounds bypass the reagent.

-

Slower Elution Rate: A slower flow rate during chromatography allows for a longer residence time on the column, increasing the likelihood of reaction between the tin species and the supported reagent.

-

Avoid Pre-treatment with Water: This method is often most effective when the crude reaction mixture is concentrated and directly loaded onto the column without a prior aqueous work-up.[1]

-

-

-

Preparation of Stationary Phase: Prepare a slurry of silica gel in your chosen eluent. In a separate mortar and pestle, finely grind anhydrous potassium carbonate (K₂CO₃). Add the K₂CO₃ to the silica gel (10% by weight) and mix thoroughly.

-

Column Packing: Pack a chromatography column with the K₂CO₃/silica gel mixture.

-

Loading: Concentrate the crude reaction mixture in vacuo and dissolve the residue in a minimal amount of the eluent. Load this solution onto the column.

-

Elution: Elute the column with the appropriate solvent system, monitoring the fractions by TLC or LC-MS.

-

Collection and Concentration: Collect the fractions containing the purified product and concentrate them in vacuo. This method has been shown to reduce organotin impurities to less than 15 ppm.[1]

Advanced and Alternative Strategies

For particularly challenging separations or when extremely low levels of tin are required, the following methods can be employed.

Fluorous Tagging Strategy

The Principle (Causality): This elegant method involves using a tin reagent that has a perfluoroalkyl chain (a "fluorous tag") attached.[13] These fluorous compounds have unique solubility profiles, being highly soluble in fluorous solvents but poorly soluble in common organic solvents.[14][15] After the reaction, the fluorous tin byproducts can be selectively removed by a liquid-liquid extraction with a fluorous solvent, leaving the desired organic product behind.[13][16]

Scavenger Resins

The Principle (Causality): Scavenger resins are solid supports (polymers or silica) functionalized with groups that have a high affinity for metals.[17][18] For tin, resins with functionalities like thiols or other sulfur-containing ligands can be effective. The crude reaction mixture is stirred with the resin, which selectively binds the tin impurities. The resin is then simply filtered off.

Data Summary and Comparison

| Method | Principle | Typical Residual Tin Level | Advantages | Disadvantages |

| Aqueous KF Wash | Precipitation of R₃SnF | < 1% w/w, can reach <100 ppm with optimization | Simple, inexpensive, widely applicable.[11] | Can form emulsions; may not be sufficient for very low limits. |

| K₂CO₃/Silica Chromatography | Adsorption/Reaction on solid support | < 15 ppm[1] | Highly effective; avoids aqueous work-up.[1] | Requires chromatography; higher solvent usage. |

| KF/Silica Chromatography | Adsorption/Reaction on solid support | < 30 ppm[1] | Effective and well-established.[1] | Can affect the fluidity of the stationary phase over time.[1] |

| Fluorous Tagging | Phase Separation | Very low ppm | High selectivity; simplifies purification.[16] | Requires synthesis of specialized fluorous tin reagents. |

| Scavenger Resins | Chelation/Binding | ppm levels[19] | High selectivity; simple filtration removal. | Resins can be expensive; optimization of binding conditions may be needed. |

Visual Workflows (Graphviz)

Caption: Workflow for organotin removal using aqueous KF.

Caption: Workflow for organotin removal via chromatography.

References

-

University of Rochester, Department of Chemistry. Workup for Removing Tin Byproducts. [Link]

-

Du, Y., et al. (2022). Removal of organotin compounds and metals from Swedish marine sediment using Fenton's reagent and electrochemical treatment. PubMed Central. [Link]

- Google Patents. JPH029890A - Method for removing organotin compound.

-

Technical Notes - Removal of Reaction Solvent by Extractive Workup. [Link]

-

Merlic Group, UCLA. Workup Tricks: Reagents. [Link]

-

Chemistry LibreTexts. (2020, August 11). 4.7: Reaction Work-Ups. [Link]

-

van den Berg, C. M. G., et al. (1987). Separation of organotin compounds by ion-exchange chromatography and their determination by inverse voltammetry. ResearchGate. [Link]

-

Gallagher, W. P., et al. (2001). Stille couplings catalytic in tin: the "Sn-O" approach. Journal of the American Chemical Society. [Link]

-

Gabr, M. (2017). Workup for removing tin byproducts? ResearchGate. [Link]

-

ResearchGate. (2013). How do you get rid of organotin waste (excess reagents, side products, etc.) in reactions with tributyltin derivatives?[Link]

- Google Patents. WO2013167585A2 - Recycling of organotin compounds.

-

Dobbs, A. P., & Kimberley, M. R. (2002). Fluorous phase chemistry: a new industrial technology. Journal of Fluorine Chemistry. [Link]

-

Speciality Chemicals Magazine. (2022). A risk mitigation approach to detecting and quantifying metals in APIs. [Link]

-

International Council for Harmonisation. (2022). Guideline for Elemental Impurities Q3D(R2). [Link]

-

Mizuishi, K., & Horiguchi, S. (2000). Determination of organotin compounds in environmental samples. Journal of Health Science. [Link]

-

Apeiron Synthesis. Apeiron's Metal Scavenging Solutions. [Link]

-

Zhang, W. (2003). Fluorous tagging strategy for solution-phase synthesis of small molecules, peptides and oligosaccharides. PubMed Central. [Link]

-

Wikipedia. Stille reaction. [Link]

-

Finne-Wistrand, A., et al. (2008). Minimization of residual tin in the controlled Sn(II)octoate-catalyzed polymerization of epsilon-caprolactone. PubMed. [Link]

- Google Patents. WO2022140844A1 - Method of synthesizing indole compounds.

-

European Medicines Agency. ICH Q3D Elemental impurities. [Link]

- Google Patents. US2718522A - Recovery of organotin compounds.

-

Finne-Wistrand, A., et al. (2008). Minimization of residual tin in the controlled Sn (II) octoate catalyzed polymerization of caprolactone. ResearchGate. [Link]

-

Curran, D. P., et al. (1998). Stille Couplings with Fluorous Tin Reactants: Attractive Features for Preparative Organic Synthesis and Liquid-Phase Combinatorial Synthesis. The Journal of Organic Chemistry. [Link]

-

Maleczka, R. E., et al. (2001). Stille Couplings Catalytic in Tin: The “Sn-O” Approach. Michigan State University Department of Chemistry. [Link]

-

Gelest, Inc. Introduction to Organotin Chemistry - and Applications. [Link]

-

International Council for Harmonisation. (2019). Guideline for Elemental Impurities Q3D(R1). [Link]

-

Johnson Matthey. Metal scavengers. [Link]

-

Biotage. Metal scavengers for organic purification. [Link]

-

Analytik Jena. Elemental impurities in Pharmaceutical Materials according to new ICH Guidelines and USP Chapters <232> and <233>. [Link]

-

University of Illinois, Department of Chemistry. (2016). Fluorous Tags in Organic Chemistry. [Link]

-

El-Deen, I. M., & El-Adasy, A. A. (2018). A Review of Organotin Compounds: Chemistry and Applications. Lupine Publishers. [Link]

-

Espinet, P., & Echavarren, A. M. (2004). The Stille Reaction, 38 Years Later. Angewandte Chemie International Edition. [Link]

-

ResearchGate. (2025). (PDF) ICH Q3D (R2): Guidelines for Elemental Impurities. [Link]

-

Biotage. Metal Scavenger Guide. [Link]

-

Szpunar-Łobińska, J., et al. (1995). Determination of tin in organotin compounds by hydride generation atomic absorption spectrometry in organic media. ResearchGate. [Link]

-

de Wolf, E., et al. (2001). Fluorous phase separation techniques in catalysis. Chemical Society Reviews. [Link]

-

Wikipedia. Organotin chemistry. [Link]

-

Al-Haidar, M., et al. (2022). 3-Alkynylindoles as Building Blocks for the Synthesis of Electronically Tunable Indole-Based Push–Pull Chromophores. The Journal of Organic Chemistry. [Link]

Sources

- 1. sdlookchem.com [sdlookchem.com]

- 2. database.ich.org [database.ich.org]

- 3. ICH Q3D Elemental impurities - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 4. researchgate.net [researchgate.net]

- 5. A risk mitigation approach to detecting and quantifying metals in APIs [manufacturingchemist.com]

- 6. WO2013167585A2 - Recycling of organotin compounds - Google Patents [patents.google.com]

- 7. JPH029890A - Method for removing organotin compound - Google Patents [patents.google.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Stille couplings catalytic in tin: the "Sn-O" approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chemistry.msu.edu [chemistry.msu.edu]

- 11. Workup [chem.rochester.edu]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Fluorous tagging strategy for solution-phase synthesis of small molecules, peptides and oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chemistry.illinois.edu [chemistry.illinois.edu]

- 15. Fluorous phase separation techniques in catalysis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 16. dobbsgroupqm.wordpress.com [dobbsgroupqm.wordpress.com]

- 17. Metal scavengers | Johnson Matthey | Johnson Matthey [matthey.com]

- 18. biotage.com [biotage.com]

- 19. sopachem.com [sopachem.com]

Validation & Comparative

Comparative Guide: Mass Spectrometry Identification of 4-(tributylstannyl)-1H-indole

Executive Summary

4-(tributylstannyl)-1H-indole is a high-value intermediate in medicinal chemistry, primarily serving as the nucleophilic partner in Stille cross-coupling reactions to generate C4-functionalized indoles (e.g., serotonin analogs, kinase inhibitors).

Identifying this compound presents a unique analytical paradox: while the tributyltin moiety provides a distinct isotopic "fingerprint" that makes detection unambiguous, its lipophilicity and acid-sensitivity (protodestannylation) make standard LC-MS workflows prone to artifacts.

This guide compares the two primary identification methodologies—GC-MS (Electron Ionization) vs. LC-MS (APCI/ESI) —to determine which offers superior reliability for structural confirmation and reaction monitoring.

The Analytical Challenge: The "Tin Fingerprint"

Before comparing techniques, one must understand the non-negotiable signature of this molecule. Tin (Sn) has the greatest number of stable isotopes of any element (10 stable isotopes).

-

Key Identification Marker: You are not looking for a single mass peak. You are looking for a cluster .

-

The Cluster: The mass spectrum must show a characteristic distribution centered around the major isotopes

Sn (32.6%), -

The Trap: Failing to resolve this cluster leads to misidentification of impurities (e.g., protodestannylated indole) as the product.

Comparative Analysis of Alternatives

We evaluated the performance of Electron Ionization (EI) against Atmospheric Pressure Chemical Ionization (APCI) for this specific organotin indole.

Comparison Matrix: EI vs. APCI[1]

| Feature | Method A: GC-MS (EI, 70 eV) | Method B: LC-MS (APCI +) |

| Primary Utility | Structural Confirmation (Purity & ID) | Reaction Monitoring (In-situ kinetics) |

| Ionization Physics | Hard ionization; induces specific bond cleavages. | Soft ionization; proton transfer or charge exchange. |

| Key Signal (m/z) | [M - 57]⁺ (Loss of butyl group) | [M + H]⁺ (Protonated molecular ion) |

| Sensitivity | Moderate (Nanogram range) | High (Picogram range) |

| Thermal Risk | High: Injector port (>250°C) can cause degradation. | Low: Vaporizer is hot, but residence time is short. |

| Solvent Compatibility | Requires volatile organics (DCM, Hexane). | Compatible with MeOH/MeCN mobile phases. |

| Verdict | Best for Final QC. The fragmentation pattern provides indisputable proof of the C-Sn bond. | Best for Process Control. Can analyze crude mixtures without thermal breakdown. |

Detailed Performance Review

Alternative A: GC-MS (Electron Ionization) [1][2][3]

-

Performance: EI is the "Gold Standard" for organotins because the molecular ion (

) is often weak, but the fragmentation is highly specific. -

The "Tell": The tributylstannyl group sequentially loses butyl radicals (

, mass 57). -

Observation: You will see a cluster at

( -

Risk: If the injector is too hot (>280°C), the C-Sn bond homolyzes, and you will detect only the indole core (

117), leading to a false negative.

Alternative B: LC-MS (APCI)

-

Performance: ESI (Electrospray) often struggles with neutral, lipophilic organotins. APCI (Atmospheric Pressure Chemical Ionization) is superior here because it ionizes via gas-phase corona discharge, which is effective for non-polar species.

-

The "Tell": APCI preserves the molecular ion. You observe the intact

cluster.[2] -

Observation: A clean cluster centered at

. -

Risk: Acidic mobile phases (e.g., 0.1% Formic Acid) can cause on-column protodestannylation , converting the product back to indole (

118) during analysis.

Experimental Protocols

Protocol A: Structural Confirmation via GC-MS (Recommended)

Objective: Confirm the presence of the tributylstannyl group via fragmentation analysis.

-

Sample Prep: Dissolve 1 mg of crude this compound in 1 mL of anhydrous Dichloromethane (DCM) . Note: Avoid methanol as it can induce solvolysis at high injector temps.

-

Instrument Parameters:

-

Inlet Temp: 230°C (Keep lower than standard 250°C to prevent thermal decomposition).

-

Mode: Splitless (1 min purge).

-

Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms), 30m.

-

Oven Ramp: 100°C (1 min)

20°C/min

-

-

Data Validation: Look for the Triad of Evidence :

-

Peak 1: Molecular Ion cluster (

). -

Peak 2: Base Peak

(The dominant species). -

Peak 3: Tin Isotope Pattern matching theoretical distribution.

-

Protocol B: Reaction Monitoring via LC-MS (APCI)

Objective: Track the consumption of starting material (4-bromoindole) and formation of stannane.

-

Mobile Phase:

-

Source Settings (APCI Positive):

-

Corona Current: 4.0 µA.

-

Vaporizer Temp: 350°C.

-

Capillary Temp: 250°C.

-

-

Workflow:

-

Inject 5 µL of reaction mixture (diluted in MeCN).

-

Monitor SIM (Selected Ion Monitoring) channels:

- 196/198 (Starting material: 4-bromoindole).

-

408 (Product: 4-tributylstannylindole,

-

Mechanism & Visualization

The following diagram illustrates the fragmentation logic used to validate the product in GC-MS (EI) mode.

Caption: Fragmentation pathway of this compound under Electron Ionization (70 eV). The loss of a butyl radical to form the stable stannyl cation is the diagnostic event.

Troubleshooting & Self-Validation

Problem: Mass spectrum shows a peak at

-

Cause 1 (Thermal): GC Injector too hot (>280°C). The C-Sn bond snapped.

-

Fix: Lower injector to 230°C or switch to LC-MS.

-

-

Cause 2 (Chemical): Protodestannylation. The sample was exposed to acid (e.g., in the LC mobile phase or silica gel during purification).

-

Fix: Use neutral alumina for purification or add 1% triethylamine to the eluent. Use Ammonium Acetate buffers for LC-MS.

-

Problem: The Tin isotope pattern looks "smeared".

-

Cause: Detector saturation. Organotins ionize very efficiently.

-

Fix: Dilute sample 10x. The isotope ratio is intensity-dependent; saturation distorts the 120/118 ratio.

-

References

-

Barluenga, J., et al. (2002).[4] "Synthesis of Functionalized Indole- and Benzo-Fused Heterocyclic Derivatives through Anionic Benzyne Cyclization." Chemistry – A European Journal.[4] (Provides EI-MS data for analogous tributylstannyl indoles).

-

Espinet, P., & Echavarren, A. M. (2004). "The Mechanisms of the Stille Reaction." Angewandte Chemie International Edition. (Context on Pd-Sn intermediates and MS monitoring).

-

Santos, L. S., et al. (2007). "The mechanism of the Stille reaction investigated by electrospray ionization mass spectrometry." Journal of Organometallic Chemistry. (Comparison of ESI(+) for organotin species).

Sources

4-(tributylstannyl)-1H-indole vs indole-4-boronic acid reactivity

This technical guide compares the reactivity, utility, and experimental protocols for 4-(tributylstannyl)-1H-indole (Stille coupling) versus indole-4-boronic acid (Suzuki-Miyaura coupling).

Comparative Analysis of Stannane vs. Boronic Acid Reactivity

Executive Summary

Functionalizing the C4 position of the indole core is synthetically challenging due to peri-strain from the C3 position and the electronic richness of the pyrrole ring.

-

The "Nuclear" Option (Stille): This compound is the superior choice for complex, base-sensitive, or sterically demanding substrates. It offers neutral reaction conditions and high functional group tolerance but imposes severe purification burdens and toxicity risks.

-

The Scalable Option (Suzuki): Indole-4-boronic acid is the preferred route for pharmaceutical scale-up due to low toxicity. However, it requires careful optimization to prevent protodeboronation and often necessitates advanced ligand systems (e.g., Buchwald dialkylbiaryl phosphines) to overcome steric hindrance at C4.

Mechanistic Divergence & Decision Framework

The primary differentiator between these two reagents is the mechanism of transmetallation and the side-reactions that plague the boron species.

Decision Tree: Reagent Selection

Use the following logic to select the appropriate nucleophile for your specific substrate.